2-(6-Fluorobenzo[d]thiazol-2-yl)acetonitrile
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Overview
Description
2-(6-Fluorobenzo[d]thiazol-2-yl)acetonitrile is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. The presence of a fluorine atom at the 6th position of the benzothiazole ring and a nitrile group attached to the acetonitrile moiety makes this compound unique. Benzothiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Mechanism of Action
Target of Action
The compound 2-(6-Fluorobenzo[d]thiazol-2-yl)acetonitrile, also known as (6-fluoro-1,3-benzothiazol-2-yl)acetonitrile, is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit a wide range of biological activities. They have been reported to target various enzymes and receptors, including those involved in the pathogenesis of tuberculosis and inflammation .
Mode of Action
For instance, some benzothiazole derivatives have been found to inhibit the enzyme DprE1, which is essential for the survival of Mycobacterium tuberculosis . Others have been shown to inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation .
Biochemical Pathways
Benzothiazole derivatives can affect several biochemical pathways. In the context of tuberculosis, they can inhibit the synthesis of arabinan, a key component of the mycobacterial cell wall, by targeting the enzyme DprE1 . In the context of inflammation, they can inhibit the synthesis of prostaglandins, which are mediators of inflammation, by targeting COX enzymes .
Pharmacokinetics
They are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. For instance, benzothiazole derivatives that inhibit DprE1 can potentially inhibit the growth of Mycobacterium tuberculosis . Those that inhibit COX enzymes can potentially reduce inflammation .
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the benzothiazole derivative .
Cellular Effects
Benzothiazole derivatives have been reported to exhibit cytotoxic activity on human tumor cell lines . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzothiazole derivatives have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Benzothiazole derivatives have been synthesized and evaluated for their in vitro and in vivo activity .
Dosage Effects in Animal Models
The effects of 2-(6-Fluorobenzo[d]thiazol-2-yl)acetonitrile at different dosages in animal models have not been reported. Benzothiazole derivatives have shown promising results in in vitro and in vivo studies .
Metabolic Pathways
Benzothiazole derivatives have been found to interact with various enzymes and cofactors .
Transport and Distribution
Benzothiazole derivatives have been studied for their interactions with transporters and binding proteins .
Subcellular Localization
Benzothiazole derivatives have been studied for their effects on the activity or function of specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Fluorobenzo[d]thiazol-2-yl)acetonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-6-fluorobenzothiazole and acetonitrile.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a suitable solvent like ethanol.
Procedure: The 2-amino-6-fluorobenzothiazole is reacted with acetonitrile under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(6-Fluorobenzo[d]thiazol-2-yl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom at the 6th position can be substituted with other functional groups using appropriate reagents.
Nucleophilic Addition: The nitrile group can undergo nucleophilic addition reactions to form amides or other derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used for substitution reactions.
Nucleophilic Addition: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used for nucleophilic addition.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) or reducing agents like hydrogen gas (H₂) in the presence of a catalyst can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while nucleophilic addition can produce amides or other nitrogen-containing compounds.
Scientific Research Applications
2-(6-Fluorobenzo[d]thiazol-2-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex benzothiazole derivatives with potential biological activities.
Biology: The compound is studied for its antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-fluorobenzothiazole: A precursor in the synthesis of 2-(6-Fluorobenzo[d]thiazol-2-yl)acetonitrile with similar biological activities.
6-Chlorobenzo[d]thiazol-2-yl)acetonitrile: A structurally similar compound with a chlorine atom instead of fluorine, exhibiting different reactivity and biological properties.
2-(6-Nitrobenzo[d]thiazol-2-yl)acetonitrile: Another derivative with a nitro group, used in various chemical and biological studies.
Uniqueness
This compound is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in synthetic chemistry and a promising candidate for drug development .
Biological Activity
2-(6-Fluorobenzo[d]thiazol-2-yl)acetonitrile is a compound belonging to the benzothiazole family, known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of 6-fluorobenzo[d]thiazole with acetonitrile under specific conditions. Various methods have been explored to enhance yield and purity, including the use of different catalysts and solvents.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including:
- A431 (human epidermoid carcinoma)
- A549 (non-small cell lung cancer)
- H1299 (lung cancer)
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at specific concentrations (1, 2, and 4 μM), similar to other potent derivatives in this class .
Table 1: Cytotoxic Activity of this compound
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
A431 | <1 | Induction of apoptosis |
A549 | <1 | Cell cycle arrest |
H1299 | <1 | Inhibition of AKT/ERK pathways |
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects. Studies indicate that it can significantly reduce the levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines . This dual action makes it a candidate for treating conditions where both cancer and inflammation are present.
The biological activity of this compound is attributed to its ability to modulate key signaling pathways involved in cell survival and inflammation:
- Inhibition of AKT Pathway : This pathway is crucial for cell survival; inhibition leads to increased apoptosis in cancer cells.
- Inhibition of ERK Pathway : Similar to AKT, the ERK pathway is involved in cell proliferation; its inhibition contributes to reduced tumor growth.
Case Studies
Several case studies have documented the efficacy of benzothiazole derivatives in clinical settings:
- Study on Breast Cancer : A study reported that fluorinated benzothiazoles, including derivatives similar to this compound, exhibited GI50 values below 1 nM against MCF-7 breast cancer cells, indicating potent cytotoxicity .
- Alzheimer’s Disease Research : Compounds with similar structures were investigated for their ability to inhibit ABAD/17β-HSD10 enzymatic activity, presenting potential applications in Alzheimer's disease treatment .
Properties
IUPAC Name |
2-(6-fluoro-1,3-benzothiazol-2-yl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FN2S/c10-6-1-2-7-8(5-6)13-9(12-7)3-4-11/h1-2,5H,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLYTHPJJKORPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)SC(=N2)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.